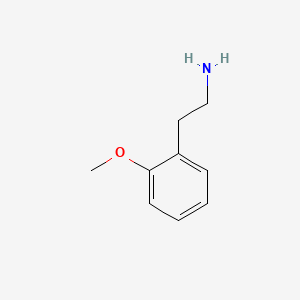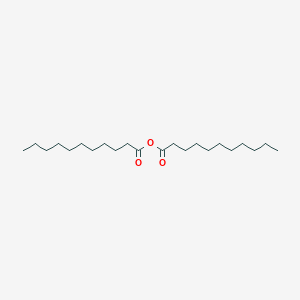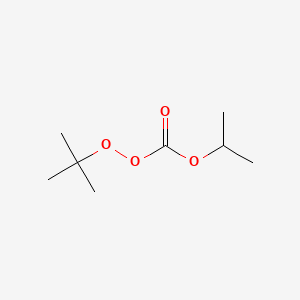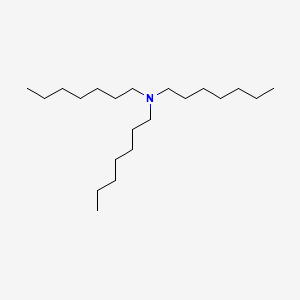
2-甲基-1H-茚满
概述
描述
2-Methyl-1H-indene, also known as 2-Methylindene , is an organic compound with the molecular formula C10H10 . It has an average mass of 130.186 Da and a monoisotopic mass of 130.078247 Da . The compound is also known by other names such as 1H-Indene, 2-methyl- .
Synthesis Analysis
The synthesis of 2-Methyl-1H-indene involves several strategies. One of the methods includes the ozonolysis of 2-methyl-1H-indene, which affords the stable secondary ozonide 1,4-epoxy-4-methyl-1H,4H-2,3-benzodioxepin . Another method involves the use of transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .Molecular Structure Analysis
The molecular structure of 2-Methyl-1H-indene can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
2-Methyl-1H-indene has a molecular weight of 130.1864 . It is a compound with the molecular formula C10H10 . More detailed physical and chemical properties were not found in the search results.科学研究应用
聚合催化:2-甲基-1H-茚满衍生物,特别是亚甲基桥接的金属茂,用于聚合催化。它们通过酸催化反应合成,并在丙烯和乙烯的聚合中具有应用,生成无规聚丙烯和聚乙烯蜡 (Resconi 等人,2006).
核磁共振分析:该化合物一直是详细核磁共振 (NMR) 研究的主题,以了解其化学结构。核磁共振分析有助于识别分子的化学位移和耦合常数,这在化学研究和合成中至关重要 (Jovanović 等人,2001).
环羰基化反应:它参与芳基炔的钯催化环羰基化反应,导致 1H-茚满-1-酮的合成。此方法以其选择性而著称,这取决于所使用的底物和配体 (Pi 等人,2010).
金属配合物的合成:已经研究了含有双(2-甲基-4,5,6,7-四氢茚满基)二甲基硅烷配体的 ansa-金属茂配合物的合成和结构。这些配合物用于各种应用,包括催化和材料科学 (Halterman 等人,2000).
结构和理论研究:使用密度泛函理论分析了 2-甲基-1H-茚满衍生物的分子结构和振动研究。此类研究对于理解这些化合物的反应性和性质至关重要 (Prasad 等人,2010).
安全和危害
When handling 2-Methyl-1H-indene, it is advised to avoid breathing in vapours, mist, or gas. All sources of ignition should be removed, and personal protective equipment should be used . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, move the person into fresh air and if not breathing, give artificial respiration .
作用机制
Target of Action
2-Methyl-1H-indene, like other indole derivatives, is known to interact with multiple receptors .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses .
Pharmacokinetics
The physical properties of 2-methyl-1h-indene, such as its boiling point of 45 °c at 02 mm Hg , may influence its bioavailability and pharmacokinetic profile.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it’s likely that 2-Methyl-1H-indene could have diverse effects at the molecular and cellular level.
属性
IUPAC Name |
2-methyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-8-6-9-4-2-3-5-10(9)7-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAXEHWHSLANOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176173 | |
| Record name | 1H-Indene, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-indene | |
CAS RN |
2177-47-1 | |
| Record name | 2-Methylindene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indene, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-INDENE, 2-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22LC0EG9LP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 2-Methyl-1H-indene reacts with ozone?
A: Ozonolysis of 2-Methyl-1H-indene (1) leads to the formation of a stable secondary ozonide, 1,4-epoxy-4-methyl-1H,4H-2,3-benzodioxepin (2). Interestingly, this compound exhibits polymorphism, crystallizing into two different forms depending on the solvent used. Crystallization from dichloromethane yields the monoclinic form (2a), which contains two enantiomers within its structure. Conversely, using ethyl acetate as the solvent results in the orthorhombic modification (2b), a conglomerate of enantiomerically pure crystals. [] You can find the detailed crystallographic data in the cited research paper. []
Q2: Is there any information about the environmental fate of compounds related to 2-Methyl-1H-indene?
A: While the provided research doesn't directly address the environmental fate of 2-Methyl-1H-indene, it sheds light on the sorption-desorption behavior of indaziflam, a herbicide containing a 2-Methyl-1H-indene moiety, and its metabolites in various soil types. The study highlights that the sorption of these compounds is influenced by soil properties and the compound's structure, with indaziflam showing higher sorption than its metabolites. Understanding the sorption-desorption dynamics is crucial for assessing the potential mobility and persistence of these compounds in the environment. []
Q3: Are there any known applications of 2-Methyl-1H-indene derivatives in organometallic chemistry?
A: Research indicates that 2-Methyl-1H-indene can be used to synthesize electron-deficient η1-indenyl,η3-allylpalladium(II) complexes. These complexes, stabilized by dynamic non-covalent interactions, exhibit interesting fluxionality in solution, primarily through a process known as haptotropy, where the Pd(η3-allyl) unit appears to "oscillate" between two possible η1-indenyl configurations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



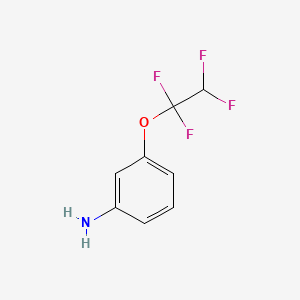
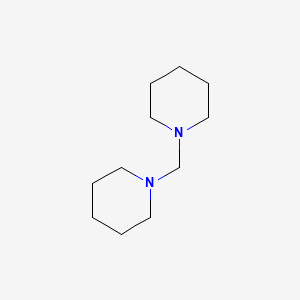

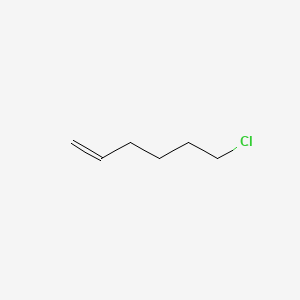
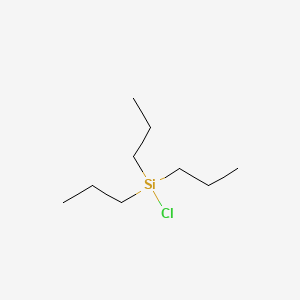


![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)
